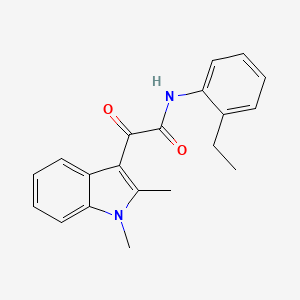

2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-ethylphenyl)-2-oxoacetamide

Description

Properties

IUPAC Name |

2-(1,2-dimethylindol-3-yl)-N-(2-ethylphenyl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-4-14-9-5-7-11-16(14)21-20(24)19(23)18-13(2)22(3)17-12-8-6-10-15(17)18/h5-12H,4H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWXJDXZGZHIFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-ethylphenyl)-2-oxoacetamide typically involves multiple steps, starting with the preparation of the indole core. The indole ring can be synthesized through the Fischer indole synthesis or the Biltz synthesis

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted indoles or phenyl derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Indole derivatives are known for their biological activity, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: The compound may be explored for its therapeutic potential in treating various diseases.

Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-ethylphenyl)-2-oxoacetamide exerts its effects involves interactions with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Indole-Oxoacetamide Derivatives

*Calculated based on molecular formula C₁₉H₂₀N₂O₂.

†Approximate value inferred from structural analogs.

Clinical and Preclinical Relevance

- Therapeutic Potential: D-24851’s oral efficacy and lack of neurotoxicity position it as a promising antitumor agent, whereas CB2-selective ligands () highlight applications in inflammation and pain management .

- Resistance Profiles: D-24851 retains activity against P-glycoprotein-mediated multidrug resistance, a critical advantage over paclitaxel and vincristine .

Biological Activity

2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-ethylphenyl)-2-oxoacetamide is a complex organic compound classified as an indole derivative. Indole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Indole Core : This can be achieved through Fischer indole synthesis, involving phenylhydrazine and a ketone or aldehyde under acidic conditions.

- Alkylation : The indole core is then alkylated using an appropriate alkyl halide to introduce the 1,2-dimethyl groups.

- Amidation : The alkylated indole is reacted with an acyl chloride or anhydride to form the corresponding amide.

- N-Alkylation : Finally, N-alkylation occurs with 2-ethylphenyl halide under basic conditions to yield the target compound.

Anticancer Properties

Research indicates that indole derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms:

- Inhibition of Cell Proliferation : Compounds similar to this compound have been shown to inhibit proliferation in various cancer cell lines by modulating key signaling pathways involved in cell cycle regulation.

Antimicrobial Activity

Indole derivatives have also demonstrated antimicrobial properties against a range of pathogens. The specific compound under study may exhibit:

- Inhibition of Bacterial Growth : Similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis or function.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is notable as well. Research suggests that it may modulate inflammatory pathways by:

- Inhibition of Pro-inflammatory Cytokines : Studies indicate that certain indole derivatives can reduce the production of cytokines such as TNF-alpha and IL-6 in activated immune cells.

The biological effects of this compound are likely mediated through several mechanisms:

- Enzyme Interaction : The compound may bind to enzymes involved in metabolic pathways, inhibiting their activity and thus affecting cellular processes.

- Receptor Modulation : It may interact with cellular receptors, altering their activity and influencing downstream signaling cascades.

- Gene Expression Regulation : The compound could affect gene expression related to apoptosis and inflammation through transcription factor modulation.

Study on Anticancer Activity

A recent study explored the anticancer effects of similar indole derivatives in human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 20 µM, suggesting significant potential for therapeutic applications .

Study on Antimicrobial Effects

Another investigation assessed the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 15 µg/mL for Staphylococcus aureus, indicating strong antibacterial properties .

Study on Anti-inflammatory Properties

A study evaluating the anti-inflammatory effects demonstrated that treatment with an indole derivative led to a significant reduction in edema in a mouse model of inflammation, supporting its potential use in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.